

Chemical formula and properties of cerous carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium(3+);carbonate

Cat. No.: B14757973

[Get Quote](#)

An In-depth Technical Guide to Cerous Carbonate

Audience: Researchers, scientists, and drug development professionals.

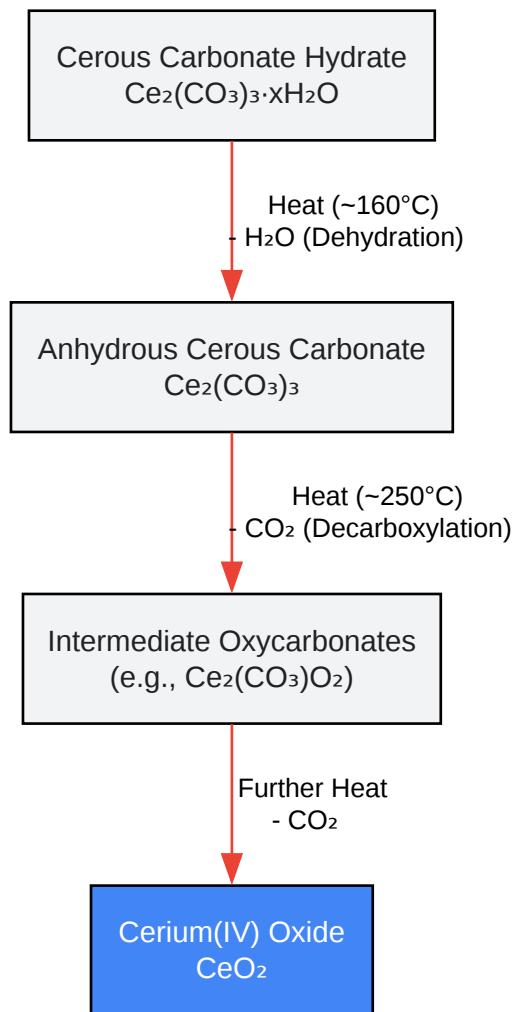
This technical guide provides a comprehensive overview of cerous carbonate, also known as cerium(III) carbonate. It details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its emerging applications, particularly in the biomedical field.

Chemical and Physical Properties

Cerous carbonate is an inorganic salt formed from cerium(III) cations and carbonate anions.^[1] It typically exists as a hydrated compound, and its properties can vary with the degree of hydration.^[2]

Table 1: Summary of Chemical and Physical Properties of Cerous Carbonate

Property	Value	Source(s)
Chemical Formula	$\text{Ce}_2(\text{CO}_3)_3$	[1][3]
Hydrated Formula	$\text{Ce}_2(\text{CO}_3)_3 \cdot x\text{H}_2\text{O}$	[2][4][5]
Molecular Weight	460.26 g/mol (anhydrous)	[1][3][6]
Appearance	White to off-white or pale yellow powder/solid.[2][4][7][8] [9]	
Odor	Odorless.[2][4][7]	
Solubility	Insoluble in water; soluble in mineral acids.[10]	
Density	2.29 g/cm ³ (at 20°C)	
CAS Number	537-01-9 (anhydrous), 54451-25-1 (hydrate)	[3][4][11]


Thermal Properties and Decomposition

The thermal decomposition of cerous carbonate hydrate is a multi-step process that is highly dependent on the surrounding atmosphere.[12] The process generally involves dehydration followed by decarboxylation to ultimately yield cerium oxide.

Table 2: Thermal Decomposition Data

Atmosphere	Decomposition Steps & Products	Temperature Range (°C)	Source(s)
Oxidizing (e.g., Oxygen)	1. Dehydration (loss of H ₂ O) 2. Decarboxylation (loss of CO ₂) to form Cerium(IV) Oxide (CeO ₂)	Step 1: ~150-170 Step 2: ~250-280	[12][13][14]
Inert (e.g., Helium) or Reducing (e.g., Hydrogen)	1. Dehydration 2. Multi-part decarboxylation, partial reduction of CO ₂ to CO and Carbon, formation of non-stoichiometric CeO _{2-x}	Higher temperatures than in oxygen.	[12]

The thermal decomposition pathway can be visualized as a sequence of transformations.

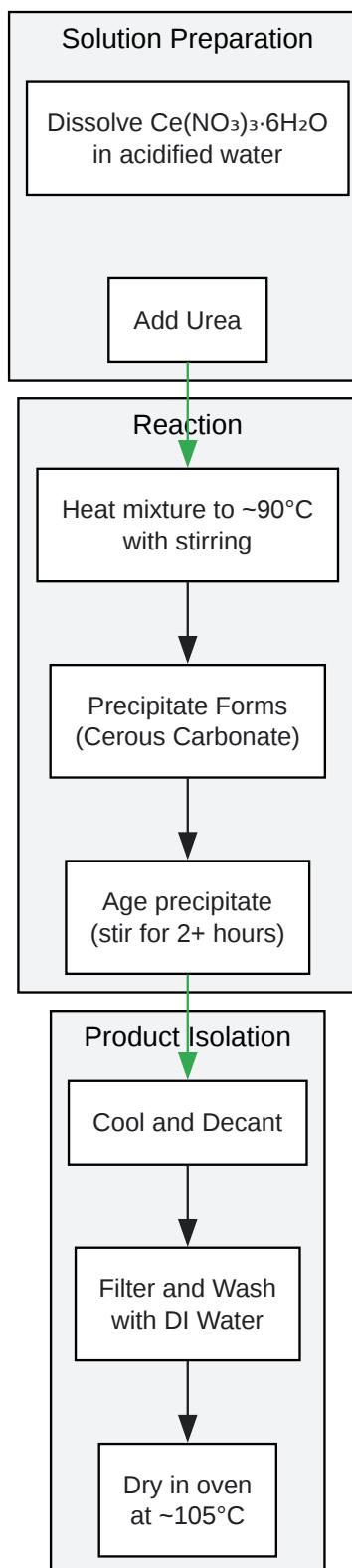
[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of cerous carbonate hydrate in an oxidizing atmosphere.

Experimental Protocols

Synthesis of Cerous Carbonate via Homogeneous Precipitation

This protocol describes a common method for synthesizing cerium carbonate particles, which can serve as precursors for cerium oxide. The process relies on the slow decomposition of urea to provide a gradual and uniform source of carbonate ions.[14][15]


Materials:

- Cerium(III) nitrate hexahydrate ($\text{Ce}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Urea ($\text{CO}(\text{NH}_2)_2$)
- Deionized water
- Nitric acid (concentrated)

Procedure:

- Precursor Solution Preparation: Dissolve cerium(III) nitrate hexahydrate in deionized water. Acidify the solution with a small amount of concentrated nitric acid to prevent premature hydrolysis.
- Addition of Precipitant: Add an excess of urea to the cerium nitrate solution.
- Heating and Precipitation: Heat the mixture to approximately 90°C under constant stirring. As urea slowly decomposes, it will raise the pH and release carbonate ions, leading to the gradual precipitation of cerous carbonate.
- Aging: Continue stirring at temperature for several hours after the precipitate appears to ensure complete reaction and particle growth.
- Isolation and Washing: Allow the mixture to cool. Decant the supernatant, then filter the white precipitate.
- Drying: Wash the collected precipitate multiple times with deionized water to remove any unreacted reagents. Dry the final product in an oven at a temperature around 105°C.[\[14\]](#)

The workflow for this synthesis method is outlined below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of cerous carbonate via homogeneous precipitation.

Thermal Analysis Protocol

This protocol outlines the use of thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to study the decomposition of cerous carbonate.

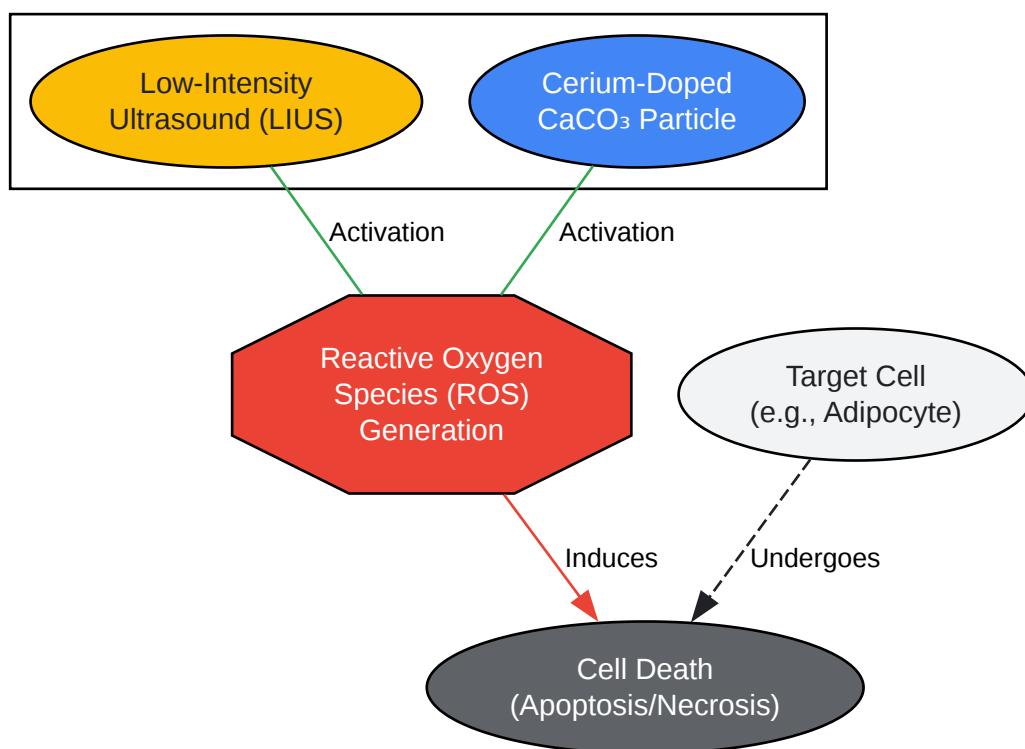
Instrumentation:

- A combined TGA/DTA thermal analyzer or separate instruments.
- Gas flow controller for atmosphere management (e.g., air, nitrogen, oxygen).

Procedure:

- Sample Preparation: Place a precisely weighed amount of the cerous carbonate hydrate sample (typically 5-10 mg) into an inert sample pan (e.g., alumina).
- Instrument Setup: Place the sample pan and a reference pan into the analyzer.
- Atmosphere Control: Purge the furnace with the desired gas (e.g., static air, flowing oxygen, or an inert gas) at a controlled flow rate.
- Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 950°C) at a constant heating rate, such as 10°C/min.[16]
- Data Acquisition: Continuously record the sample weight (TGA), the temperature difference between the sample and reference (DTA), and the sample temperature.
- Analysis: Analyze the resulting TGA curve for weight loss steps corresponding to dehydration and decarboxylation. Analyze the DTA curve for endothermic or exothermic peaks associated with these transitions.[16]

Applications in Drug Development and Research


While traditionally used in glass polishing and as a precursor for catalysts, cerous carbonate and its derivatives are gaining attention in biomedical applications.[5][9] One promising area is

in sonodynamic therapy.

Cerium-Doped Microparticles for Sonodynamic Therapy

Recent research has explored the use of cerium-doped calcium carbonate microparticles as sonosensitizers.^[17] In this application, the particles are designed to generate reactive oxygen species (ROS) when activated by low-intensity ultrasound (LIUS). This localized ROS production can induce cell death, offering a targeted therapeutic strategy. This approach is being investigated for applications such as non-invasive body sculpting by inducing adipocyte (fat cell) death.^[17]

The proposed mechanism involves the synergistic action of the cerium-doped particles and ultrasound to create a therapeutic effect.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for cerium-based sonodynamic therapy.

Safety and Handling

Cerous carbonate is considered a hazardous substance and requires careful handling in a laboratory setting. It is classified as an irritant to the skin, eyes, and respiratory system.[2][4][18]

Table 3: GHS Hazard Information

Hazard Class	Category	Hazard Statement	Source(s)
Skin Irritation	2	H315: Causes skin irritation.	[2][4][18]
Eye Irritation	2 / 2A	H319: Causes serious eye irritation.	[2][4][18]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation.	[2][4][18]

Handling and Storage Recommendations:

- Ventilation: Handle in a well-ventilated area or use local exhaust ventilation to avoid dust formation and inhalation.[4][11]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[4][7][18]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Protect from moisture.[4][11]
- Spills: In case of a spill, avoid raising dust. Sweep or vacuum up the material using a system with a HEPA filter and place it in a suitable container for disposal.[4][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cerium(III) carbonate - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. Cerium(III) carbonate, GR 99.9% 537-01-9 India [ottokemi.com]
- 4. Cerium Carbonate - ESPI Metals [espimetals.com]
- 5. americanelements.com [americanelements.com]
- 6. Cerous carbonate | C₃Ce₂O₉ | CID 160516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. strem.com [strem.com]
- 9. zegmetal.com [zegmetal.com]
- 10. Cerium Carbonate CAS NO: 54451-25-1, 77520-94-6 Molecular Formula: Ce₂(CO₃)₃·X(H₂O) [unmdc.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. researchers.mq.edu.au [researchers.mq.edu.au]
- 13. Thermochemical investigations of cerium carbonate decomposition [inis.iaea.org]
- 14. rsc.org [rsc.org]
- 15. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1'-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. akjournals.com [akjournals.com]
- 17. Cerium-doped calcium carbonate microparticles combined with low-intensity ultrasound for efficient sonodynamic therapy in body sculpting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [Chemical formula and properties of cerous carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14757973#chemical-formula-and-properties-of-cerous-carbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com